

# The Carcinogenic Potential of Chlorinated Aliphatic Hydrocarbons: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *1,1,3-Trichloro-1-butene*

Cat. No.: *B079411*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core evidence and mechanistic understanding of the potential carcinogenicity of key chlorinated aliphatic hydrocarbons. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This guide summarizes quantitative data from pivotal animal bioassays, details the experimental protocols of these studies, and visualizes the critical signaling pathways implicated in the carcinogenic processes.

## Quantitative Carcinogenicity Data

The following tables summarize the key quantitative findings from long-term carcinogenicity bioassays of selected chlorinated aliphatic hydrocarbons in rodent models. These data highlight the dose-dependent carcinogenic effects and target organ specificity of these compounds.

Table 1: Carcinogenicity of 1,2-Dichloroethane in Rats and Mice

| Species/Sex                 | Exposure Route | Dose               | Duration                | Target Organ            | Tumor Type              | Incidence               |
|-----------------------------|----------------|--------------------|-------------------------|-------------------------|-------------------------|-------------------------|
| Rat (Osborne-Mendel)/Male   | Gavage         | 47 mg/kg/day (low) | 78 weeks                | Forestomach             | Squamous-cell carcinoma | Not specified           |
| 95 mg/kg/day (high)         | 78 weeks       | Forestomach        | Squamous-cell carcinoma | Not specified           |                         |                         |
| 47 mg/kg/day (low)          | 78 weeks       | Circulatory System | Hemangiosarcoma         | Not specified           |                         |                         |
| 95 mg/kg/day (high)         | 78 weeks       | Circulatory System | Hemangiosarcoma         | Not specified           |                         |                         |
| Rat (Osborne-Mendel)/Female | Gavage         | 47 mg/kg/day (low) | 78 weeks                | Mammary Gland           | Adenocarcinoma          | Not specified           |
| 95 mg/kg/day (high)         | 78 weeks       | Mammary Gland      | Adenocarcinoma          | Not specified           |                         |                         |
| Rat (F344)/Male             | Inhalation     | 10, 40, 160 ppm    | 104 weeks               | Subcutaneous Tissue     | Fibroma                 | Dose-dependent increase |
| 10, 40, 160 ppm             | 104 weeks      | Mammary Gland      | Fibroadenoma            | Dose-dependent increase |                         |                         |
| 10, 40, 160 ppm             | 104 weeks      | Peritoneum         | Mesothelioma            | Dose-dependent increase |                         |                         |

|                              |            |                           |                                                     |                                |                                     |                                |
|------------------------------|------------|---------------------------|-----------------------------------------------------|--------------------------------|-------------------------------------|--------------------------------|
| Rat<br>(F344)/Fe<br>male     | Inhalation | 10, 40, 160<br>ppm        | 104 weeks                                           | Subcutane<br>ous Tissue        | Fibroma                             | Dose-<br>dependent<br>increase |
| 10, 40, 160<br>ppm           | 104 weeks  | Mammary<br>Gland          | Adenoma,<br>Fibroadeno<br>ma,<br>Adenocarci<br>noma | Dose-<br>dependent<br>increase |                                     |                                |
| Mouse<br>(B6C3F1)/<br>Male   | Gavage     | 97<br>mg/kg/day<br>(low)  | 78 weeks                                            | Lung                           | Alveolar/br<br>onchiolar<br>adenoma | Not<br>specified               |
| 195<br>mg/kg/day<br>(high)   | 78 weeks   | Lung                      | Alveolar/br<br>onchiolar<br>adenoma                 | Significant<br>increase        |                                     |                                |
| Mouse<br>(B6C3F1)/<br>Female | Gavage     | 149<br>mg/kg/day<br>(low) | 78 weeks                                            | Lung                           | Alveolar/br<br>onchiolar<br>adenoma | 7/50 (14%)                     |
| 299<br>mg/kg/day<br>(high)   | 78 weeks   | Lung                      | Alveolar/br<br>onchiolar<br>adenoma                 | 15/48<br>(31%)                 |                                     |                                |
| 149<br>mg/kg/day<br>(low)    | 78 weeks   | Mammary<br>Gland          | Adenocarci<br>noma                                  | 9/50 (18%)                     |                                     |                                |
| 299<br>mg/kg/day<br>(high)   | 78 weeks   | Mammary<br>Gland          | Adenocarci<br>noma                                  | 7/48 (15%)                     |                                     |                                |
| 149<br>mg/kg/day<br>(low)    | 78 weeks   | Uterus                    | Adenocarci<br>noma                                  | 3/49 (6%)                      |                                     |                                |
| 299<br>mg/kg/day<br>(high)   | 78 weeks   | Uterus                    | Adenocarci<br>noma                                  | 4/47 (9%)                      |                                     |                                |

|                            |            |                   |                                  |                                |                                                        |                                |
|----------------------------|------------|-------------------|----------------------------------|--------------------------------|--------------------------------------------------------|--------------------------------|
| Mouse<br>(BDF1)/Fe<br>male | Inhalation | 10, 30, 90<br>ppm | 104 weeks                        | Lung                           | Bronchiolo-<br>alveolar<br>adenoma<br>and<br>carcinoma | Dose-<br>dependent<br>increase |
| 10, 30, 90<br>ppm          | 104 weeks  | Uterus            | Endometria<br>I stromal<br>polyp | Dose-<br>dependent<br>increase |                                                        |                                |
| 10, 30, 90<br>ppm          | 104 weeks  | Mammary<br>Gland  | Adenocarci<br>noma               | Dose-<br>dependent<br>increase |                                                        |                                |
| 10, 30, 90<br>ppm          | 104 weeks  | Liver             | Hepatocell<br>ular<br>adenoma    | Dose-<br>dependent<br>increase |                                                        |                                |

Source: National Cancer Institute, 1978; Nagano et al., 2006.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 2: Carcinogenicity of Trichloroethylene in Rats and Mice

| Species/Sex                  | Exposure Route | Dose                 | Duration                 | Target Organ | Tumor Type               | Incidence   |
|------------------------------|----------------|----------------------|--------------------------|--------------|--------------------------|-------------|
| Rat<br>(Osborne-Mendel)/Male | Gavage         | 549 mg/kg/day (low)  | 78 weeks                 | Kidney       | No significant increase  | -           |
| 1097 mg/kg/day (high)        | 78 weeks       | Kidney               | No significant increase  | -            |                          |             |
| Rat<br>(F344)/Male           | Inhalation     | 600 ppm              | 104 weeks                | Kidney       | Renal tubule carcinoma   | 4/130       |
| Mouse<br>(B6C3F1)/ Male      | Gavage         | 1169 mg/kg/day (low) | 78 weeks                 | Liver        | Hepatocellular carcinoma | 26/50 (52%) |
| 2339 mg/kg/day (high)        | 78 weeks       | Liver                | Hepatocellular carcinoma | 31/48 (65%)  |                          |             |
| Mouse<br>(B6C3F1)/ Female    | Gavage         | 869 mg/kg/day (low)  | 78 weeks                 | Liver        | Hepatocellular carcinoma | 4/50 (8%)   |
| 1739 mg/kg/day (high)        | 78 weeks       | Liver                | Hepatocellular carcinoma | 11/47 (23%)  |                          |             |

Source: National Cancer Institute, 1976; Maltoni et al., 1988.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Table 3: Carcinogenicity of Chloroform in Rats and Mice

| Species/Sex               | Exposure Route | Dose                 | Duration  | Target Organ | Tumor Type                               | Incidence               |
|---------------------------|----------------|----------------------|-----------|--------------|------------------------------------------|-------------------------|
| Rat (Osborne-Mendel)/Male | Drinking Water | 160 mg/kg/day (high) | 104 weeks | Kidney       | Renal tubular adenoma and adenocarcinoma | 14%                     |
| Mouse (B6C3F1)/Female     | Drinking Water | 263 mg/kg/day (high) | 104 weeks | Liver        | Hepatocellular carcinoma                 | No significant increase |

Source: Jorgenson et al., 1985.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Table 4: Carcinogenicity of Carbon Tetrachloride in Rodents

| Species/Sex | Exposure Route                 | Dose          | Duration      | Target Organ         | Tumor Type                  |
|-------------|--------------------------------|---------------|---------------|----------------------|-----------------------------|
| Rat         | Oral, Subcutaneous, Inhalation | Not specified | Not specified | Liver, Mammary Gland | Benign and malignant tumors |
| Mouse       | Oral, Inhalation               | Not specified | Not specified | Liver, Adrenal Gland | Benign and malignant tumors |

Source: IARC, 1972, 1979, 1999; Nagano et al., 1998, 2007.[\[22\]](#)[\[23\]](#)

Table 5: Carcinogenicity of Vinyl Chloride in Rodents

| Species/Species     | Exposure Route   | Dose          | Duration      | Target Organ                                   | Tumor Type              |
|---------------------|------------------|---------------|---------------|------------------------------------------------|-------------------------|
| Rat, Mouse, Hamster | Oral, Inhalation | Not specified | Not specified | Liver, Mammary Gland, Lung, Zymbal Gland, Skin | Angiosarcoma, Carcinoma |

Source: IARC, 1974, 1979, 1987, 2008.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of carcinogenicity studies. Below are summaries of the experimental protocols for some of the key studies cited in this guide.

### NCI Bioassay of 1,2-Dichloroethane (Gavage)[\[3\]](#)[\[4\]](#)

- Test Animals: Osborne-Mendel rats and B6C3F1 mice, approximately 6 weeks old at the start of the study. Groups of 50 male and 50 female animals of each species were used for each dose group, with 20 animals of each sex as vehicle controls.
- Compound Administration: Technical-grade 1,2-dichloroethane was administered in corn oil via gavage, 5 times per week for 78 weeks.
- Dosage:
  - Rats (both sexes): Time-weighted average doses of 47 mg/kg/day (low dose) and 95 mg/kg/day (high dose).
  - Male Mice: Time-weighted average doses of 97 mg/kg/day (low dose) and 195 mg/kg/day (high dose).
  - Female Mice: Time-weighted average doses of 149 mg/kg/day (low dose) and 299 mg/kg/day (high dose).

- Dosage adjustments were made during the study based on toxicity.
- Observation Period: Following the 78-week administration period, animals were observed for an additional 15 to 32 weeks, depending on the group.
- Pathology: A complete necropsy and microscopic evaluation of all major tissues and organs were conducted on all animals.

## Inhalation Carcinogenicity Study of 1,2-Dichloroethane[2]

- Test Animals: Groups of 50 F344 rats and 50 BDF1 mice of both sexes.
- Compound Administration: Whole-body inhalation exposure to 1,2-dichloroethane vapor for 6 hours/day, 5 days/week for 104 weeks.
- Dosage (Concentration):
  - Rats: 10, 40, or 160 ppm.
  - Mice: 10, 30, or 90 ppm.
- Pathology: Complete necropsy and histopathological examination of organs and tissues were performed. Hematological, blood biochemical, and urinary parameters were also analyzed.

## NCI Bioassay of Trichloroethylene (Gavage)[7]

- Test Animals: Osborne-Mendel rats and B6C3F1 mice, approximately 6 weeks old. 50 animals per sex per dose group, with 20 matched controls.
- Compound Administration: Industrial grade (>99% pure) trichloroethylene was administered in corn oil via oral gavage, 5 times per week for 78 weeks.
- Dosage:
  - Rats: Initial doses of 650 and 1300 mg/kg, later adjusted.

- Mice: Time-weighted average doses of 1169 and 2339 mg/kg for males, and 869 and 1739 mg/kg for females.
- Observation Period: Animals were observed until terminal sacrifice at 110 weeks for rats and 90 weeks for mice.
- Pathology: A complete necropsy and microscopic evaluation of all animals were conducted.

## **Chloroform in Drinking Water Study[15]**

- Test Animals: Male Osborne-Mendel rats and female B6C3F1 mice.
- Compound Administration: Chloroform was administered in the drinking water for 104 weeks.
- Dosage (Concentration in Water): 0, 200, 400, 900, and 1800 mg/liter.
- Pathology: Complete histopathological examination of tissues was performed at the end of the study.

## **Signaling Pathways and Mechanisms of Carcinogenicity**

The carcinogenic mechanisms of chlorinated aliphatic hydrocarbons are complex and can involve both genotoxic and non-genotoxic pathways. The following diagrams illustrate some of the key proposed signaling pathways.



[Click to download full resolution via product page](#)

Carcinogenic Pathway of Vinyl Chloride



[Click to download full resolution via product page](#)

### Metabolic Pathways of Trichloroethylene Carcinogenicity



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [tandfonline.com](http://tandfonline.com) [tandfonline.com]
- 2. Carcinogenicity and chronic toxicity in rats and mice exposed by inhalation to 1,2-dichloroethane for two years - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 3. [ntp.niehs.nih.gov](http://ntp.niehs.nih.gov) [ntp.niehs.nih.gov]
- 4. Bioassay of 1,2-dichloroethane for possible carcinogenicity - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 5. [ntp.niehs.nih.gov](http://ntp.niehs.nih.gov) [ntp.niehs.nih.gov]
- 6. Dose-response analyses of the carcinogenic effects of trichloroethylene in experimental animals - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 7. Carcinogenesis bioassay of trichloroethylene - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 8. Dose-response analyses of the carcinogenic effects of trichloroethylene in experimental animals - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 9. [academic.oup.com](http://academic.oup.com) [academic.oup.com]
- 10. Trichloroethylene: Mechanistic, Epidemiologic and Other Supporting Evidence of Carcinogenic Hazard - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 11. Trichloroethylene - 15th Report on Carcinogens - NCBI Bookshelf [[ncbi.nlm.nih.gov](http://ncbi.nlm.nih.gov)]
- 12. Long-term carcinogenicity bioassays on trichloroethylene administered by inhalation to Sprague-Dawley rats and Swiss and B6C3F1 mice - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 13. Chloroform - 15th Report on Carcinogens - NCBI Bookshelf [[ncbi.nlm.nih.gov](http://ncbi.nlm.nih.gov)]
- 14. Mechanistic considerations for carcinogenic risk estimation: chloroform - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 15. Carcinogenicity of chloroform in drinking water to male Osborne-Mendel rats and female B6C3F1 mice - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 16. Chloroform mode of action: implications for cancer risk assessment - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 17. Carcinogenicity of chloroform - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 18. Experimental cancer studies of chlorinated by-products - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 19. Carcinogenicity of chloroform - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 20. [tera.org](http://tera.org) [tera.org]

- 21. tera.org [tera.org]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. Carbon Tetrachloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Comparison of cancer risk estimates for vinyl chloride using animal and human data with a PBPK model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. atsdr.cdc.gov [atsdr.cdc.gov]
- 26. researchgate.net [researchgate.net]
- 27. atsdr.cdc.gov [atsdr.cdc.gov]
- 28. VINYL CHLORIDE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Vinyl chloride-a classical industrial toxicant of new interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. eea.europa.eu [eea.europa.eu]
- 31. VINYL CHLORIDE (Group 1) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. static.ewg.org [static.ewg.org]
- To cite this document: BenchChem. [The Carcinogenic Potential of Chlorinated Aliphatic Hydrocarbons: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079411#potential-carcinogenicity-of-chlorinated-aliphatic-hydrocarbons>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)